![molecular formula C6H14ClNOSi B11909541 3-[(Chloromethyl)(dimethyl)silyl]propanamide CAS No. 19182-75-3](/img/structure/B11909541.png)
3-[(Chloromethyl)(dimethyl)silyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Chloromethyl)dimethylsilyl)propanamide is an organosilicon compound with the molecular formula C6H14ClNOSi and a molecular weight of 179.72 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a dimethylsilyl moiety, which is further connected to a propanamide group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Chloromethyl)dimethylsilyl)propanamide typically involves the reaction of chloromethylsilane with propanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of 3-((Chloromethyl)dimethylsilyl)propanamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((Chloromethyl)dimethylsilyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
3-((Chloromethyl)dimethylsilyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules and in the study of biological processes involving silicon-containing compounds.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((Chloromethyl)dimethylsilyl)propanamide involves its interaction with various molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dimethylsilyl moiety can interact with other silicon-containing compounds, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-((Chloromethyl)dimethylsilyl)propanoic acid
- 3-((Chloromethyl)dimethylsilyl)propanol
- 3-((Chloromethyl)dimethylsilyl)propylamine
Comparison
Compared to similar compounds, 3-((Chloromethyl)dimethylsilyl)propanamide is unique due to the presence of the amide group, which imparts different chemical and physical properties. The amide group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. Additionally, the presence of the dimethylsilyl moiety provides unique reactivity patterns that are not observed in other similar compounds .
Properties
CAS No. |
19182-75-3 |
|---|---|
Molecular Formula |
C6H14ClNOSi |
Molecular Weight |
179.72 g/mol |
IUPAC Name |
3-[chloromethyl(dimethyl)silyl]propanamide |
InChI |
InChI=1S/C6H14ClNOSi/c1-10(2,5-7)4-3-6(8)9/h3-5H2,1-2H3,(H2,8,9) |
InChI Key |
RWBNDSJMWUOXSR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC(=O)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


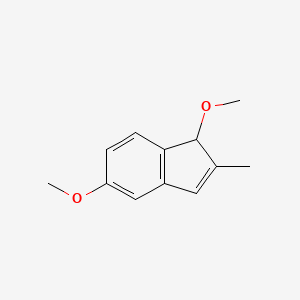


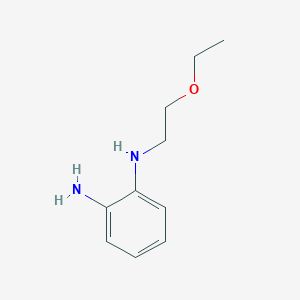
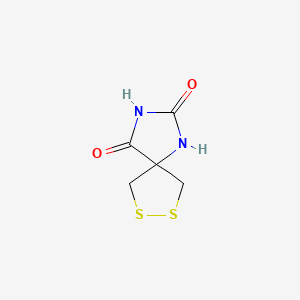

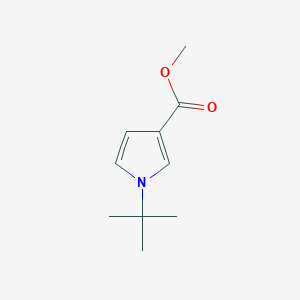
![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)
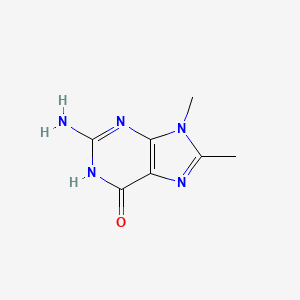
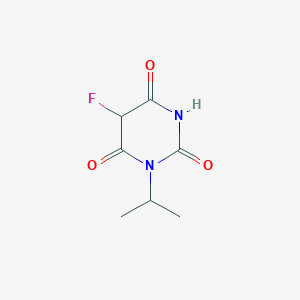



![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
